molecular formula C18H22N4O3 B2662068 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1251690-55-7

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2662068
CAS No.: 1251690-55-7
M. Wt: 342.399
InChI Key: NHBMULPJAABHJN-UHFFFAOYSA-N
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Description

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and conduct their own characterization and bioactivity studies to determine the compound's potential research applications, which may include use as a building block in medicinal chemistry or as a candidate in biological screening assays. Handle with appropriate personal protective equipment under controlled conditions.

Properties

IUPAC Name

1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14-19-16(12-17(20-14)24-2)21-8-10-22(11-9-21)18(23)13-25-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMULPJAABHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety, and finally the attachment of the phenoxyethanone group. Common reagents used in these reactions include methoxy and methyl groups for the pyrimidine ring, piperazine for the piperazine moiety, and phenoxyethanone for the final step. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone may involve large-scale batch reactors where the reagents are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amine (NH2-).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like OH- or NH2-. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

  • UDO and UDD (Pyridine Derivatives): These compounds, (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), share the piperazine-ethanone backbone but replace the pyrimidine with pyridine. Both inhibit CYP51 and show efficacy against Trypanosoma cruzi comparable to posaconazole . Key Difference: The pyrimidine in the target compound may confer distinct electronic properties and binding interactions compared to pyridine-based analogues.

Piperazine-Linked Urea-Thiazole Derivatives (Compounds 11a–11o)

These compounds feature a urea-thiazole core connected to a piperazine-ethyl-hydrazinyl group. For example, 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) exhibits high yields (85–88%) and molecular weights ranging from 466.2 to 602.2 g/mol .
Comparison :

  • Substituents like trifluoromethyl (11d) or methoxy (11l) in these analogues highlight the role of electron-withdrawing/donating groups in modulating activity.

Sulfonyl Piperazine Ethanones (Compounds 7e–7k)

Examples include 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e), which has a sulfonyl group attached to piperazine. These compounds exhibit melting points between 123–167°C, indicating variable crystallinity and stability . Key Contrast:

  • The sulfonyl group enhances polarity and solubility compared to the target compound’s pyrimidine-phenoxy system.
  • The absence of a sulfonyl group in the target compound may reduce metabolic susceptibility.

5-HT6 Receptor Antagonists (Compounds 4b, 4g, 4j)

Piperazine-ethanol-indole derivatives like 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) show high 5-HT6 receptor binding affinity (pKi = 7.87) and antagonist activity (IC50 = 32 nM for 4j) . Structural Insight:

Phenoxyethanone Analogues

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (CAS 5827-90-7) shares the phenoxyethanone-piperazine backbone but substitutes pyrimidine with a naphthyl group. Its molecular weight (360.45 g/mol) is lower than the target compound’s, suggesting differences in pharmacokinetics .

Research Implications

  • Synthetic Feasibility : The target compound’s lack of complex substituents (e.g., sulfonyl, urea-thiazole) may streamline synthesis compared to analogues in and .
  • Pharmacological Potential: Structural similarities to CYP51 inhibitors () and 5-HT6 antagonists () suggest possible enzyme or receptor targeting, warranting further in vitro assays.
  • Structure-Activity Relationships (SAR) : Substituents like methoxy (electron-donating) on pyrimidine versus trifluoromethyl (electron-withdrawing) in UDO/UDD could guide optimization for solubility or binding affinity.

Biological Activity

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone, identified by its CAS number 1021074-78-1, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C21H22N4O2
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a piperazine ring substituted with a pyrimidine and phenoxy groups, contributing to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that compounds structurally related to 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific lipoxygenases (LOX), particularly 12-lipoxygenase (12-LOX), which has been implicated in cancer progression and inflammation. Inhibitors of LOX have shown efficacy in reducing tumor growth in preclinical models .

Inhibition of Lipoxygenases

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone has demonstrated potent inhibitory effects on 12-lipoxygenase:

Parameter Value
IC50 against 12-LOX nM range (specific values vary by study)
Selectivity High selectivity over other lipoxygenases and cyclooxygenases

This selectivity is crucial for minimizing side effects when used therapeutically.

Effects on Platelet Function

The compound also shows promise in modulating platelet aggregation:

  • Inhibition of PAR-4 Induced Aggregation : Studies have reported that it can inhibit calcium mobilization and aggregation in human platelets, suggesting a potential role in managing thrombotic disorders .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In diabetic models, compounds similar to 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone have been shown to reduce hyperglycemia and improve insulin sensitivity by modulating inflammatory pathways mediated by LOX enzymes .
  • Neuroprotection : There is emerging evidence suggesting that the inhibition of lipoxygenases may also confer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease where inflammation plays a critical role .

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